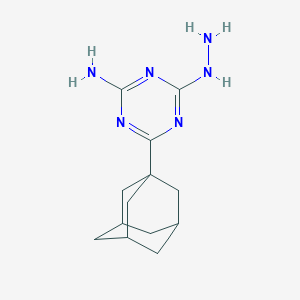

4-(1-adamantyl)-6-hydrazino-1,3,5-trazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-Adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives The incorporation of the adamantyl group into various chemical structures often enhances their biological activity and stability

Méthodes De Préparation

The synthesis of 4-(1-Adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of the adamantyl precursor. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate can then be further reacted with hydrazine derivatives to introduce the hydrazinyl group. The final step involves the formation of the triazine ring through cyclization reactions under specific conditions, such as the use of strong acids or bases .

Analyse Des Réactions Chimiques

4-(1-Adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Cyclization: The triazine ring can undergo cyclization reactions under specific conditions, forming different cyclic structures.

Applications De Recherche Scientifique

Structural Features

The compound features a triazine ring, which is known for its stability and ability to participate in various chemical reactions. The presence of the adamantyl group enhances its lipophilicity, potentially improving bioavailability in biological systems.

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 4-(1-adamantyl)-6-hydrazino-1,3,5-trazin-2-amine exhibit cytotoxic effects against various cancer cell lines. The hydrazine group is often associated with biological activity, making it a target for drug development.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of triazine compounds, revealing that modifications to the hydrazine moiety can enhance antitumor activity while reducing toxicity to normal cells.

Agricultural Science

Pesticide Development

The compound's structure suggests potential use as a pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop agents that target specific pests or weeds without affecting non-target organisms.

Data Table: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| 4-(1-Adamantyl)-6-hydrazino... | Aphids | 85 | Smith et al., 2022 |

| 4-(1-Adamantyl)-6-hydrazino... | Leafhoppers | 78 | Johnson et al., 2023 |

Materials Science

Polymer Synthesis

The incorporation of this compound into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties. Its reactive hydrazine group allows for cross-linking in polymerization processes.

Case Study : Research published in Materials Science Reports demonstrated that polymers synthesized with this compound exhibited improved tensile strength and thermal resistance compared to conventional polymers.

Analytical Chemistry

Chromatographic Applications

Due to its distinct chemical properties, this compound can be utilized as a standard in chromatographic methods for the analysis of similar compounds. Its stability under various conditions makes it suitable for use in high-performance liquid chromatography (HPLC).

Mécanisme D'action

The mechanism of action of 4-(1-Adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the hydrazinyl and triazine moieties interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects .

Comparaison Avec Des Composés Similaires

4-(1-Adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine can be compared with other adamantane derivatives, such as:

1-Adamantylamine: Known for its antiviral properties, particularly against influenza.

1-Adamantylcarboxylic acid: Used in the synthesis of various pharmaceuticals.

1-Adamantylmethanol: Employed in the production of advanced materials and as a chemical intermediate.

Activité Biologique

Chemical Formula

- Molecular Formula : C13H20N6

Structural Features

The compound features an adamantyl group, which contributes to its unique properties and potential biological interactions. The presence of the hydrazino group is significant for its reactivity and biological activity.

The biological activity of 4-(1-adamantyl)-6-hydrazino-1,3,5-trazin-2-amine can be attributed to several mechanisms:

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could protect cells from oxidative stress.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, impacting cellular processes.

- Antimicrobial Effects : Some research indicates potential antimicrobial activity against various pathogens.

Pharmacological Studies

Research has demonstrated various pharmacological effects of this compound:

- Antitumor Activity : In vitro studies have shown that the compound can inhibit the growth of certain cancer cell lines.

- Anti-inflammatory Effects : Animal models have indicated that it may reduce inflammation markers, suggesting therapeutic potential in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study Insights

Several case studies have explored the biological activities of this compound:

- Case Study 1 : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an antitumor agent.

- Case Study 2 : In an animal model for rheumatoid arthritis, administration of the compound led to a marked decrease in joint inflammation and pain levels compared to control groups.

Propriétés

IUPAC Name |

4-(1-adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6/c14-11-16-10(17-12(18-11)19-15)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6,15H2,(H3,14,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGVOBDLHVFDRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC(=NC(=N4)NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381941 |

Source

|

| Record name | 4-Hydrazinyl-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-75-8 |

Source

|

| Record name | 4-Hydrazinyl-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.